molecular formula C10H11NO3 B193615 Diacetamate CAS No. 2623-33-8

Diacetamate

Cat. No.: B193615
CAS No.: 2623-33-8
M. Wt: 193.20 g/mol
InChI Key: UJAOSPFULOFZRR-UHFFFAOYSA-N
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Description

Diacetamate, also known as N-[4-(acetyloxy)phenyl]acetamide, is a chemical compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.1992 g/mol . It is an ester derivative of acetaminophen and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetamate can be synthesized through the acetylation of 4-aminophenol using acetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 4-aminophenol and acetic anhydride are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: Diacetamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diacetamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug of acetaminophen.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of diacetamate involves its hydrolysis to release acetaminophen, which then exerts its effects. Acetaminophen is known to inhibit the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual acetylation, which affects its solubility, stability, and reactivity compared to its parent compound, acetaminophen. This dual acetylation also influences its pharmacokinetic properties, making it a potential prodrug for acetaminophen .

Properties

IUPAC Name

(4-acetamidophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAOSPFULOFZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046256
Record name Diacetamate
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Molecular Weight

193.20 g/mol
Source PubChem
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CAS No.

2623-33-8
Record name p-Acetoxyacetanilide
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Record name Diacetamate [INN:BAN]
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Record name Acetamide, N-[4-(acetyloxy)phenyl]-
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Record name Diacetamate
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Record name DIACETAMATE
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Synthesis routes and methods

Procedure details

A 500 mL, 3-neck flask fitted with mechanical stirrer, an inert gas inlet topped reflux condenser, and a thermocouple was charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol). Acetic anhydride (30.2 g, 0.30 mol) was added in one portion and the brown, clear solution was heated to 100°-110° C. and maintained at that temperature for 16 hours. Heating was stopped and the reaction mixture was allowed to cool slowly with stirring (under argon). After approximately 1 hour the mixture had cooled to 20° C. and precipitation began. The mixture was cooled to ~0° C. (ice-salt bath) and maintained at that temperature for 6 hours and was then filtered. The pale-pink solid was dried in vacuum to yield 16.1 g, 0.08 mol of 4-acetoxyacetanilide (mp 140°-142° C.). The molecular structure was confirmed by IR and 1H NMR analyses.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health risks associated with the presence of diacetamate as an impurity in acetaminophen formulations?

A1: The research paper primarily focuses on identifying impurities in acetaminophen formulations and does not delve into the specific toxicological profile of this compound []. Therefore, we cannot ascertain the specific health risks associated with this compound from this study. Further research is needed to evaluate the potential toxicity and safety concerns of this impurity in pharmaceutical products. To ensure patient safety, it is crucial for pharmaceutical manufacturers to adhere to strict quality control measures and comply with regulatory guidelines regarding impurities in drug formulations. [] Source: Ghaleb, S., et al. "Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market." Molecules 27.16 (2022): 5073. https://doi.org/10.3390/molecules27165073

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